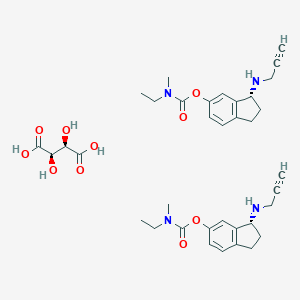
Diethylammonium diethyldithiocarbamate
Vue d'ensemble
Description
Diethylammonium diethyldithiocarbamate is a compound with the molecular formula C9H22N2S2 . It is used in the synthesis of Dithiocarbamate and serves as hosts for the specific binding of various metal cations .
Synthesis Analysis
Dithiocarbamate compounds, including Diethylammonium diethyldithiocarbamate, are generally synthesized by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis
The molecular weight of Diethylammonium diethyldithiocarbamate is 222.4 g/mol . The IUPAC name is diethylcarbamodithioic acid; N-ethylethanamine . The InChIKey is NBGTWXBPCIHUQD-UHFFFAOYSA-N .Chemical Reactions Analysis
Dithiocarbamate ligands, including Diethylammonium diethyldithiocarbamate, have the ability to form stable complexes with transition metals. This chelating ability has been utilized in numerous applications .Physical And Chemical Properties Analysis
Diethylammonium diethyldithiocarbamate has a molecular weight of 222.4 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .Applications De Recherche Scientifique
Synthesis of Dithiocarbamate
Diethylammonium diethyldithiocarbamate is used in the synthesis of Dithiocarbamate . Dithiocarbamates are a class of organosulfur compounds which are used for a variety of applications in the field of chemistry.
Binding of Metal Cations
This compound serves as hosts for the specific binding of various metal cations . This property makes it useful in the field of coordination chemistry where it can be used to selectively bind and isolate specific metal ions.
Passivation in Perovskite Solar Cells
An interesting application of Diethylammonium diethyldithiocarbamate is in the field of solar energy. It has been used as a passivating agent in FAPbI3 perovskite solar cells . The compound provides both ammonium and pseudohalide ions for chemical passivation on both cationic and anionic defects in perovskite .
Formation of Water-Resistant Isolation Layers
The ion-pair compound, diethylammonium diethyldithiocarbamate, can convert defects in FAPbI3 to two water-resistant isolation layers . This property is particularly useful in enhancing the stability of perovskite solar cells.
Enhancement of Photovoltaic Device Efficiency
The use of diethylammonium diethyldithiocarbamate in perovskite solar cells has been shown to boost the photovoltage to 1.122 V and efficiency to 23.21% . This represents a significant improvement in the performance of these devices.
Improvement of Device Stability
The water-resistant features of the isolation layers formed by diethylammonium diethyldithiocarbamate can effectively prevent moisture damage into the perovskite layer and significantly elongate device stabilities . This is a crucial factor in the practical application of perovskite solar cells.
Mécanisme D'action
Target of Action
Diethylammonium Diethyldithiocarbamate (DDDC) is a complex organic sulfur compound . It has been found to interact with various metal cations, serving as a host for their specific binding . This suggests that the primary targets of DDDC could be metal ions present in biological systems.
Mode of Action
The interaction of DDDC with its targets involves the formation of strong chemical bonds . This compound provides both ammonium and pseudohalide ions for chemical passivation on both cationic and anionic defects in perovskite . The mode of action of DDDC is primarily based on its ability to bind to these targets and induce changes in their chemical environment.
Biochemical Pathways
It has been suggested that dddc can trigger new reaction pathways in a disulfide-based nonequilibrium chemical reaction network (crn) under light irradiation . This indicates that DDDC may have a role in modulating redox reactions and other sulfur-related biochemical pathways.
Pharmacokinetics
Given its chemical properties, it can be inferred that dddc is soluble in water, alcohol, and chloroform , which may influence its absorption and distribution in biological systems. Its stability in oxidative environments and sensitivity to light could also impact its metabolism and excretion.
Result of Action
The molecular and cellular effects of DDDC’s action are largely dependent on its targets and the environmental context. In the context of perovskite solar cells, DDDC has been shown to enhance both efficiency and stability by reducing defect density in the surface and bulk domains .
Action Environment
The action, efficacy, and stability of DDDC can be influenced by various environmental factors. For instance, its reactivity can be triggered or enhanced by light, particularly under specific photon energy and irradiation conditions . Moreover, its stability and reactivity can be affected by the presence of oxygen, as DDDC can be oxidized in an oxidative environment .
Safety and Hazards
Orientations Futures
Dithiocarbamates, including Diethylammonium diethyldithiocarbamate, have been used in numerous applications due to their ability to form stable complexes with transition metals. These applications include their use as enzyme inhibitors and treatment of HIV and other diseases. They have also been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on expanding these applications and exploring new ones.
Propriétés
IUPAC Name |
diethylcarbamodithioic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGTWXBPCIHUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061749 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylammonium diethyldithiocarbamate | |
CAS RN |
1518-58-7 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Contramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethylammonium diethyldithiocarbamate interact with heavy metals?
A1: Diethylammonium diethyldithiocarbamate acts as a chelating agent, forming stable complexes with various heavy metal ions. This interaction involves the sulfur atoms in the D-DDC molecule donating electron pairs to the metal ion, creating a ring-like structure. This complexation effectively removes the free metal ions from solution, reducing their reactivity and toxicity. [, , ]
Q2: What is the significance of D-DDC's chelating ability in analytical chemistry?
A2: D-DDC's chelation with heavy metals allows for their extraction from complex matrices like environmental samples and biological materials. This preconcentration step enhances the sensitivity of analytical techniques like atomic absorption spectrometry, enabling the determination of trace amounts of heavy metals. [, , ]
Q3: What is the molecular formula and weight of Diethylammonium diethyldithiocarbamate?
A3: The molecular formula of Diethylammonium diethyldithiocarbamate is C10H24N2S2. Its molecular weight is 236.43 g/mol. []
Q4: What spectroscopic techniques are commonly employed to characterize D-DDC and its complexes?
A4: Infrared (IR) spectroscopy is frequently used to characterize D-DDC and its complexes. The characteristic peaks in the IR spectrum provide information about the bonding characteristics and coordination modes of the D-DDC ligand with metal ions. Additionally, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can offer further insights into the structure and properties of D-DDC complexes. [, , ]
Q5: Are there any known catalytic properties or applications of Diethylammonium diethyldithiocarbamate?
A5: While D-DDC is primarily known for its chelating properties, research suggests potential catalytic activity. For instance, its use in synthesizing nanocrystals like EuS nanocrystals highlights its potential in facilitating controlled material synthesis. Further investigation is needed to explore and harness its full catalytic potential. []
Q6: Have computational methods been employed to study Diethylammonium diethyldithiocarbamate?
A6: While experimental techniques are predominantly used to study D-DDC, computational methods like density functional theory (DFT) calculations could provide valuable insights into its electronic structure, bonding characteristics, and interactions with metal ions. Such studies could contribute to a deeper understanding of its chelating behavior and aid in designing novel D-DDC derivatives with enhanced properties. []
Q7: How do structural modifications of the D-DDC molecule influence its chelating ability and selectivity towards different metal ions?
A7: Modifications to the alkyl substituents on the nitrogen atoms of D-DDC can impact its chelating ability and selectivity for specific metal ions. For instance, increasing the alkyl chain length might enhance its lipophilicity, potentially affecting its extraction efficiency in organic solvents. Similarly, introducing functional groups with varying electron-donating or -withdrawing properties could alter its binding affinity and selectivity towards different metal ions. [, ]
Q8: What are some strategies for improving the stability or solubility of Diethylammonium diethyldithiocarbamate in specific applications?
A8: The stability of D-DDC can be enhanced by storing it under inert atmospheric conditions and protecting it from light and moisture. Its solubility can be improved by utilizing appropriate organic solvents. Furthermore, formulating D-DDC as a solid complex with specific metal ions could enhance its stability and tailor its properties for targeted applications. [, ]
Q9: What safety precautions should be taken when handling Diethylammonium diethyldithiocarbamate?
A9: When handling D-DDC, appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. It's crucial to work in a well-ventilated area to avoid inhalation of its dust or vapors. Proper waste disposal procedures should be followed, adhering to local regulations. []
Q10: What are some of the analytical methods employed to quantify Diethylammonium diethyldithiocarbamate and its metal complexes?
A10: Analytical techniques like UV-Vis spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma atomic emission spectrometry (ICP-AES) are commonly employed to quantify D-DDC and its metal complexes. These methods rely on the characteristic absorbance or emission wavelengths of the analyte to determine its concentration. [, , ]
Q11: Are there any alternative compounds with similar chelating properties to Diethylammonium diethyldithiocarbamate?
A11: Yes, various alternative chelating agents exist, each with unique properties and selectivities for different metal ions. Some common alternatives include:
- Ammonium pyrrolidinedithiocarbamate (APDC): Frequently employed in analytical chemistry for preconcentrating heavy metals before analysis. [, ]
- Sodium diethyldithiocarbamate (NaDDTC): A water-soluble alternative to D-DDC, often used in extractions from aqueous solutions. []
- Dithizone: A highly sensitive chelating agent commonly used for spectrophotometric determination of heavy metals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
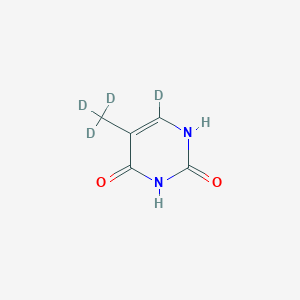


![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)


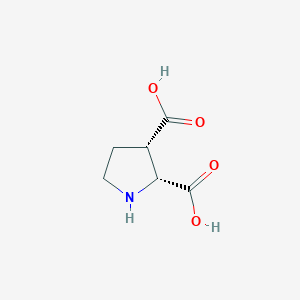
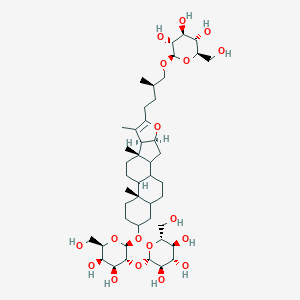
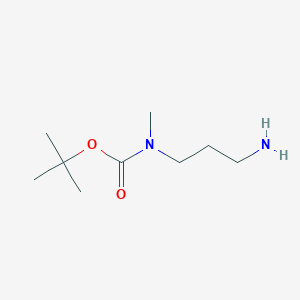
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)

